3-Methylbutyl 3,4-dihydroxybenzoate
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Overview
Description
3-Methylbutyl 3,4-dihydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 3,4-dihydroxybenzoic acid and 3-methylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 3-Methylbutyl 3,4-dihydroxybenzoate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress. It has been shown to enhance the activity of antioxidative enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), thereby reducing the levels of reactive oxygen species (ROS) in cells . This reduction in oxidative stress helps protect cells from damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: A precursor to 3-Methylbutyl 3,4-dihydroxybenzoate, known for its antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Similar in structure but with a methyl group instead of a 3-methylbutyl group, also studied for its neuroprotective effects.
Ethyl 3,4-dihydroxybenzoate: Another ester derivative with potential antioxidative and neuroprotective properties.
Uniqueness
This compound is unique due to its specific ester group, which may confer different physicochemical properties and biological activities compared to its analogs. Its longer alkyl chain may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.
Properties
CAS No. |
105603-55-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.256 |
IUPAC Name |
3-methylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3 |
InChI Key |
KJVIHYAXBIHJJI-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=C(C=C1)O)O |
Synonyms |
Benzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester |
Origin of Product |
United States |
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